molecular formula C7H5BrF2 B1268598 [Bromo(difluoro)methyl]benzene CAS No. 83170-17-6

[Bromo(difluoro)methyl]benzene

Cat. No. B1268598
CAS RN: 83170-17-6
M. Wt: 207.01 g/mol
InChI Key: RINSMVSYCNNAGC-UHFFFAOYSA-N
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Description

[Bromo(difluoro)methyl]benzene, also known as bromodifluoromethylbenzene or 1,2-difluorobromomethane, is an organofluorine compound with the molecular formula C6H4BrF2. It is a colorless, volatile liquid that is used in the synthesis of organic compounds and as a reagent in organic synthesis. This compound is of great interest to scientists due to its wide range of applications and its potential to be used in the study of various biochemical and physiological processes.

Scientific Research Applications

  • Synthesis of Organic Compounds

    • [Bromo(difluoro)methyl]benzene derivatives were involved in radical addition reactions to synthesize difluoro or monofluoroacetyl-substituted acetals and other compounds, highlighting the compound's role in complex organic syntheses (Kondratov et al., 2015).
  • Radiosynthesis and Labeling Agents

    • The compound was used in the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, showcasing its potential in creating labeling agents for imaging and diagnostic purposes (Namolingam et al., 2001).
  • Study of Molecular Interactions

    • Studies on the dynamics of solute-solvent complexation involved this compound derivatives to understand rapid chemical exchange processes, highlighting its utility in studying fundamental chemical interactions (Zheng et al., 2005).
  • Crystallographic Analysis

    • Various benzene derivatives, including this compound, were analyzed for their structural properties, demonstrating the compound's relevance in crystallographic studies and material science (Jones et al., 2012).
  • Grignard Reagent Formation

    • The compound was part of studies examining the formation of Grignard reagents and their rearrangement, indicative of its importance in organometallic chemistry and synthesis (Klink et al., 2002).
  • Spectroscopic Analysis

    • Spectroscopic studies involving this compound derivatives helped in the understanding of molecular vibrations and geometry, crucial for molecular spectroscopy and analytical chemistry (Ramalingam et al., 2010).

Mechanism of Action

Target of Action

The primary target of [Bromo(difluoro)methyl]benzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its target through a two-step mechanism characterized by initial addition of a nucleophile (such as hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This process is known as nucleophilic substitution .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reactions that occur at the benzylic position, which are crucial for synthesis processes . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s physical and chemical properties, such as its liquid form and density , may influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of new compounds through the substitution of a halide anion at the benzylic position . This can lead to the creation of various derivatives of benzene, expanding the diversity of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents like this compound, is known for its mild and functional group tolerant reaction conditions . The reaction’s success is partly due to the environmentally benign nature of the organoboron reagents .

Safety and Hazards

“[Bromo(difluoro)methyl]benzene” is classified as a flammable liquid and can cause skin irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The field of difluoromethylation, which includes compounds like “[Bromo(difluoro)methyl]benzene”, has seen significant advances in recent years . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

[bromo(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINSMVSYCNNAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348737
Record name [bromo(difluoro)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83170-17-6
Record name [bromo(difluoro)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (bromodifluoromethyl)benzene
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